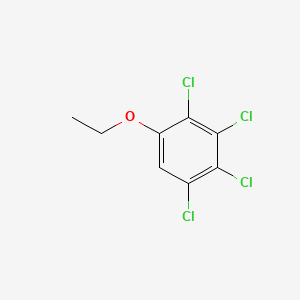
Benzene, tetrachloroethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, tetrachloroethoxy- is an organic compound characterized by a benzene ring substituted with tetrachloroethoxy groups. This compound belongs to the class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalization of π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene, tetrachloroethoxy- typically involves the reaction of benzene with tetrachloroethanol under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with tetrachloroethanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of benzene, tetrachloroethoxy- can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, tetrachloroethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrachloroethoxybenzoic acid.
Reduction: Reduction reactions can convert the tetrachloroethoxy groups to less chlorinated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Tetrachloroethoxybenzoic acid.
Reduction: Less chlorinated derivatives of benzene, tetrachloroethoxy-.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, tetrachloroethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which benzene, tetrachloroethoxy- exerts its effects involves the interaction of its tetrachloroethoxy groups with molecular targets. These interactions can lead to changes in the electronic structure of the benzene ring, affecting its reactivity and stability. The compound can also interact with enzymes and other proteins, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
- Benzene, trichloroethoxy-
- Benzene, dichloroethoxy-
- Benzene, monochloroethoxy-
Uniqueness
Benzene, tetrachloroethoxy- is unique due to the presence of four chlorine atoms in its ethoxy groups, which significantly alters its chemical properties compared to its less chlorinated analogs. This high degree of chlorination can lead to increased reactivity and potential for forming a wider range of derivatives.
Properties
CAS No. |
73342-39-9 |
|---|---|
Molecular Formula |
C8H6Cl4O |
Molecular Weight |
259.9 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-ethoxybenzene |
InChI |
InChI=1S/C8H6Cl4O/c1-2-13-5-3-4(9)6(10)8(12)7(5)11/h3H,2H2,1H3 |
InChI Key |
FFSTUBNWCMHTHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















